![molecular formula C13H13NO2S B3136768 4-Phenylmethanesulfonylaniline CAS No. 42497-99-4](/img/structure/B3136768.png)
4-Phenylmethanesulfonylaniline
Overview
Description
4-Phenylmethanesulfonylaniline is a chemical compound with the CAS Number: 42497-99-4 . It has a molecular weight of 247.32 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(benzylsulfonyl)aniline . The InChI code is 1S/C13H13NO2S/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h1-9H,10,14H2 .Physical And Chemical Properties Analysis
The compound has a melting point range of 212-217 degrees . More detailed physical and chemical properties were not found in the retrieved data.Scientific Research Applications
- These MOFs can serve as drug carriers, allowing targeted delivery and controlled release of therapeutic agents .
- Derivatives of 4-Phenylmethanesulfonylaniline have shown promising antimicrobial activity. For instance, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one exhibit potential against Gram-positive pathogens .
Metal–Organic Frameworks (MOFs)
Antimicrobial Agents
Mechanism of Action
Mode of Action
It’s worth noting that the interaction of a compound with its targets often involves binding to specific sites on the target molecules, leading to changes in their function .
Biochemical Pathways
They are often synthesized during harsh environmental conditions and help the host plant to emerge from that stress .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
The effects of a compound at the molecular and cellular level often include changes in cell signaling, gene expression, and metabolic processes .
Action Environment
The action of 4-Phenylmethanesulfonylaniline may be influenced by various environmental factors. For example, the presence of other chemicals, pH, temperature, and light conditions can all affect the stability and efficacy of a compound .
properties
IUPAC Name |
4-benzylsulfonylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h1-9H,10,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGZSYUPUWEPFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylmethanesulfonylaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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